N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide
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Overview
Description
N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a methylfuran group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and bromophenyl-containing molecules. Examples include:
- N-(4-bromophenyl)thiazol-2-yl derivatives
- 5-(4-bromomethyl-1,1’-biphenyl-2-yl) compounds
Uniqueness
What sets N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C25H22BrNO3S |
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Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[2-[(4-bromophenyl)-(5-methylfuran-2-yl)methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H22BrNO3S/c1-17-7-14-21(15-8-17)31(28,29)27-23-6-4-3-5-22(23)25(24-16-9-18(2)30-24)19-10-12-20(26)13-11-19/h3-16,25,27H,1-2H3 |
InChI Key |
ZUYGDLJXHCVGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C3=CC=C(C=C3)Br)C4=CC=C(O4)C |
Origin of Product |
United States |
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